molecular formula C6H6FN B1664137 3-Fluoroaniline CAS No. 372-19-0

3-Fluoroaniline

Cat. No. B1664137
CAS RN: 372-19-0
M. Wt: 111.12 g/mol
InChI Key: QZVQQUVWFIZUBQ-UHFFFAOYSA-N
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Description

3-Fluoroaniline is a derivative of aniline in which the hydrogen at position 3 has been substituted by fluorine . It is used as a pharmaceutical intermediate and in the preparation of acetic acid- (3-fluoro-anilide) by reacting with acetic acid anhydride . It also serves as a reagent in the preparation of radamide analogs as Grp94 inhibitors, which have potential to be antitumor agents .


Molecular Structure Analysis

The molecular formula of 3-Fluoroaniline is C6H6FN . Its molecular weight is 111.12 .


Physical And Chemical Properties Analysis

3-Fluoroaniline has a density of 1.2±0.1 g/cm^3 . Its boiling point is 186.3±13.0 °C at 760 mmHg . The vapour pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 77.2±0.0 °C . The index of refraction is 1.548 .

Scientific Research Applications

Biodegradation

3-Fluoroaniline (3-FA) has been studied for its biodegradability. Rhizobium sp. JF-3, a bacterial strain, can degrade 3-FA as its sole carbon and energy source. This strain demonstrated the ability to almost completely remove 3-FA within 72 hours at certain concentrations. It also showed tolerance to a wide pH range and salinity. The degradation pathway involves conversion to 3-aminophenol and resorcinol, then metabolism via the ortho-cleavage pathway (Zhao et al., 2019).

Photocatalytic Degradation

Studies on 3-fluoroaniline have explored its adsorption and photocatalytic degradation on anatase TiO2(101), a single crystal, using synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure techniques. It was found that 3-fluoroaniline bonds through its amine group to the surface and undergoes fission of the carbon–fluorine bond under UV light irradiation (Jackman & Thomas, 2014).

Synthesis and Characterization of Polymers

Poly(3-fluoroaniline) and poly(aniline-co-3-fluoroaniline) derivatives have been synthesized via chemical oxidative polymerization. These derivatives exhibit increased solubility, thermal stability, morphological control, and electrical characteristics. This research suggests potential for applications in areas requiring specific polymer properties (Waware et al., 2018).

Microsomal Metabolism

The microsomal metabolism of fluoroanilines, including 3-fluoroaniline, has been explored, focusing on cytochrome P-450-dependent hydroxylation processes. This study provides insights into the metabolic pathways and potential bioactivation of fluoroanilines (Rietjens & Vervoort, 1989).

Hybridization Probes

3-Fluoroaniline nucleotides have been investigated as potential high-affinity nucleobase-specific hybridization probes. This research revealed their ability to form mercury-mediated base pairs, offering a new avenue for nucleobase-specific applications in molecular biology (Aro-Heinilä et al., 2019).

Electrochemical Studies

Electrochemical behavior of 3-fluoroaniline has been analyzed in various media. The findings contribute to a deeper understanding of the electrochemical properties of fluoroaniline derivatives, which is essential for developing new materials and technologies in electrochemistry (Cihaner & Önal, 2002).

Aerobic Degradation in Mixed Cultures

Aerobic degradation of 3-fluoroaniline in mixed culture systems has been examined, highlighting its biodegradability and potential for environmental remediation. The study identified unique bacterial genera involved in this process (Zhao et al., 2019).

Synthesis of Fluorine-Substituted Polyanilines

Research on the synthesis of fluorine-substituted polyanilines, including 3-fluoroaniline, has contributed to the development of new polymer materials with unique properties suitable for various industrial applications (Cihaner & Önal, 2001).

Safety And Hazards

3-Fluoroaniline is considered hazardous. It is combustible and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

Relevant Papers A paper titled “Degradation of 3-fluoroanilne by Rhizobium sp. JF-3” discusses the degradation of 3-Fluoroaniline by a bacterial strain isolated from a sequencing batch reactor operating for the treatment of 3-Fluoroaniline . This strain was identified as a member of the genus Rhizobium . This is the first report on the utilization of 3-Fluoroaniline as a growth substrate by Rhizobium sp .

properties

IUPAC Name

3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQQUVWFIZUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190683
Record name 3-Fluoroaniline
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroaniline

CAS RN

372-19-0
Record name 3-Fluoroaniline
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Record name 3-Fluoroaniline
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Record name 3-FLUOROANILINE
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Record name 3-Fluoroaniline
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Record name 3-fluoroaniline
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Record name 3-FLUOROANILINE
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Synthesis routes and methods

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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benzene-1,3-bis-diazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
US Waware, GJ Summers, AMS Hamouda… - Polymer-Plastics …, 2018 - Taylor & Francis
… the mol% of 3-fluoroaniline in the monomer feed, a series of new poly(aniline-co-3-fluoroaniline) … of aniline with 3-fluoroaniline affords poly(aniline-co-3-fluoroaniline) derivatives with …
Number of citations: 19 www.tandfonline.com
YH Huang, WC Huang, WB Tzeng - Chemical Physics Letters, 2014 - Elsevier
… (IE) of 4-chloro-3-fluoroaniline (4C3FA) are found to be 33 242 and 63 868 cm −1 , respectively. Comparing these data with those of 4-chloroaniline, 3-fluoroaniline, and aniline, we find …
Number of citations: 13 www.sciencedirect.com
S Li, Q Huang, Y Liu, X Zhang, S Liu, C He… - European Journal of …, 2013 - Elsevier
A series of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety were synthesized and evaluated for their in vitro antitumour activities against a panel of five …
Number of citations: 74 www.sciencedirect.com
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… seems that this computational approach cannot be employed to obtain this kind of information, since the deviation between computed and experimental results for 2- and 3-fluoroaniline …
Number of citations: 44 pubs.acs.org
MJ Jackman, AG Thomas - The Journal of Physical Chemistry C, 2014 - ACS Publications
… 3-fluoroaniline on an anatase TiO 2 (101) single crystal. Photoemission results suggest that 3-fluoroaniline … Independently, 3-fluoroaniline also bonds to the surface via the fluorine atom; …
Number of citations: 8 pubs.acs.org
ZQ Zhao, XL Shen, TC Zheng, L Lv, Y Su… - … Science and Health …, 2020 - Taylor & Francis
… product of 2- and 3- fluoroaniline biotransformation. However, 3-… can grow on 2- and 3- fluoroaniline as the sole carbon source … of 2- and 3-fluoroaniline in activated sludge processes. …
Number of citations: 6 www.tandfonline.com
KW Lo, WB Tzeng - Journal of Molecular Spectroscopy, 2013 - Elsevier
The band origin of the S 1 ←S 0 electronic transition (E 1 ) of 3-chloro-4-fluoroaniline (3C4FA) is found to be 32348±2cm −1 and the adiabatic ionization energy (IE) is 63872±5cm −1 . …
Number of citations: 17 www.sciencedirect.com
W Suchanski, P Minkin, S Jurga - 1999 - inis.iaea.org
Zmierzono czasy relaksacji spin-siatkaTi oraz współczynniki wzmocnienia jądrowego efektu Overhausera NOE w 3-fiuoroanilinie dla chemicznie nierównoważnych jąder! 3 C. Przyjęcie …
Number of citations: 0 inis.iaea.org
E Kose, M Karabacak, A Atac - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… Infrared spectrum of 2,3-fluoroaniline were recorded and vibrational assignments for the observed fundamental frequencies were proposed [29]. Recently, Mukherjee and coworkers [30]…
Number of citations: 10 www.sciencedirect.com
IMCM Rietjens, J Vervoort - Xenobiotica, 1989 - Taylor & Francis
… With respect to 3-fluoroaniline, no literature data on its metabolism by animals or man are available. Further information concerning the metabolism of fluoroanilines may be obtained by …
Number of citations: 48 www.tandfonline.com

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